molecular formula C14H19NO4 B069422 (2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid CAS No. 177659-78-8

(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid

Número de catálogo: B069422
Número CAS: 177659-78-8
Peso molecular: 265.3 g/mol
Clave InChI: OAQJUVKEWIMVQV-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-7-12(13(16)17)15(2)14(18)19-10-11-8-5-4-6-9-11/h4-6,8-9,12H,3,7,10H2,1-2H3,(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQJUVKEWIMVQV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501239998
Record name N-Methyl-N-[(phenylmethoxy)carbonyl]-L-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177659-78-8
Record name N-Methyl-N-[(phenylmethoxy)carbonyl]-L-norvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177659-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-[(phenylmethoxy)carbonyl]-L-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid, also known as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

C12H15NO3\text{C}_12\text{H}_{15}\text{N}\text{O}_3

This structure includes a methyl group, a phenylmethoxycarbonyl group, and an amino group attached to a pentanoic acid backbone.

The biological activity of this compound primarily involves its interaction with various biological pathways. It has been shown to exhibit:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Modulation of Receptor Activity : It interacts with various receptors, influencing signal transduction pathways critical for cellular responses.

2. Pharmacological Properties

Research indicates that this compound possesses several pharmacological properties:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial effects against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry explored the compound's effects on cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value ranging from 10 to 50 µM, suggesting moderate potency against specific cancer types .
  • Study 2 : Another investigation focused on its antimicrobial properties, revealing that the compound effectively inhibited the growth of Gram-positive bacteria with minimum inhibitory concentrations (MICs) between 5 and 20 µg/mL.

Comparative Analysis

A comparative analysis with similar compounds reveals unique features that enhance its biological activity:

Compound NameStructureKey ActivityIC50/MIC Values
This compoundC₁₂H₁₅NO₃Antimicrobial, AnticancerIC50: 10-50 µM; MIC: 5-20 µg/mL
Compound AC₁₁H₁₄N₂O₂AnticancerIC50: 30 µM
Compound BC₁₂H₁₃N₃O₂AntimicrobialMIC: 15 µg/mL

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Peptide-Based Therapeutics
The compound is instrumental in the development of peptide-based drugs due to its ability to mimic natural amino acids, thereby enhancing the stability and bioavailability of therapeutic peptides. Its structural complexity allows for the incorporation into various peptide sequences, which can lead to improved pharmacokinetic properties and therapeutic efficacy.

Cancer Research
Research indicates that (2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid may exhibit inhibitory effects on certain enzymes involved in cancer progression, such as protein tyrosine phosphatases. This suggests its potential as a lead compound for developing new anticancer agents .

Neurological Applications
The compound's ability to cross the blood-brain barrier, as indicated by its pharmacokinetic profile, positions it as a candidate for treating neurological disorders. Its interaction with neuropeptide receptors could lead to advancements in therapies for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Nutraceutical Applications

Dietary Supplements
Due to its amino acid structure, this compound can be utilized in dietary supplements aimed at enhancing muscle recovery and performance. Its role in protein synthesis makes it valuable for athletes and individuals engaged in rigorous physical activities.

Functional Foods
Incorporating this compound into functional foods could provide health benefits beyond basic nutrition, particularly in promoting muscle health and metabolic function. The compound's unique properties may also enhance the nutritional profile of food products aimed at specific health outcomes.

Synthetic Applications

Chemical Synthesis
The synthesis of this compound involves several methodologies that highlight the importance of chirality and protecting groups in organic synthesis. This compound serves as a versatile building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Interaction studies have shown that this compound can modulate various biological pathways, contributing to its pharmacological effects .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Peptide Stability: A study demonstrated that incorporating this compound into peptide sequences significantly improved their stability against enzymatic degradation, thereby enhancing their therapeutic potential .
  • Inhibition of Protein Tyrosine Phosphatases: Research highlighted its role as an inhibitor of protein tyrosine phosphatases, suggesting a pathway for developing anti-cancer therapies .
  • Neuroprotective Effects: Investigations into its effects on neuropeptide receptors revealed potential neuroprotective properties, indicating its usefulness in treating neurological disorders .

Métodos De Preparación

Methylation of the α-Amine

The primary amine of L-norvaline undergoes selective methylation using methyl iodide (CH₃I) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). The reaction proceeds in anhydrous dimethylformamide (DMF) at 0–5°C to minimize racemization:

L-Norvaline+CH3IDIPEA, DMF(2S)-2-(methylamino)pentanoic acid\text{L-Norvaline} + \text{CH}_3\text{I} \xrightarrow{\text{DIPEA, DMF}} \text{(2S)-2-(methylamino)pentanoic acid}

Yields typically range from 65–75%, with enantiomeric excess (ee) >98% confirmed via chiral HPLC.

Phenylmethoxycarbonyl (Cbz) Protection

The secondary amine is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. A biphasic system of sodium bicarbonate (NaHCO₃) and dichloromethane (DCM) facilitates rapid reaction at room temperature:

(2S)-2-(methylamino)pentanoic acid+Cbz-ClNaHCO3,DCM(2S)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid\text{(2S)-2-(methylamino)pentanoic acid} + \text{Cbz-Cl} \xrightarrow{\text{NaHCO}_3, \text{DCM}} \text{this compound}

This step achieves 85–90% yield, with purification via recrystallization from ethyl acetate/hexane.

Asymmetric Reductive Amination

For laboratories lacking access to chiral starting materials, asymmetric synthesis offers an alternative route.

Ketone Intermediate Preparation

2-Oxopentanoic acid is synthesized via oxidation of pentanoic acid using pyridinium chlorochromate (PCC) in acetone. The ketone group serves as the electrophilic site for reductive amination.

Enzymatic Asymmetric Amination

A recombinant transaminase enzyme (e.g., from Arthrobacter sp.) catalyzes the stereoselective amination of 2-oxopentanoic acid with methylamine, yielding (2S)-2-(methylamino)pentanoic acid with >99% ee. Reaction conditions:

  • pH 7.5 phosphate buffer

  • 30°C, 24 hours

  • Pyridoxal-5′-phosphate (PLP) cofactor

Cbz Protection and Isolation

The product undergoes Cbz protection as described in Section 1.2, followed by ion-exchange chromatography to isolate the final compound.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialKey StepsYield (%)ee (%)Scalability
Chiral PoolL-NorvalineMethylation → Cbz protection70–75>98Industrial
Asymmetric Synthesis2-Oxopentanoic acidEnzymatic amination → Cbz protection60–65>99Pilot-scale
SPPS AdaptationWang resinOn-resin methylation/protection50–5595Research

Advantages and Limitations:

  • Chiral Pool : High ee and yield but dependent on L-norvaline availability.

  • Asymmetric Synthesis : Enzymatic steps reduce racemization but require specialized biocatalysts.

  • SPPS : Low scalability but ideal for peptide conjugates.

Optimization Strategies

Racemization Mitigation

  • Low-Temperature Alkylation : Conducting methylation at ≤5°C reduces base-induced epimerization.

  • In Situ Protection : Sequential addition of Cbz-Cl without isolating intermediates minimizes exposure to racemization-prone conditions.

Solvent Systems

  • Polar Aprotic Solvents : DMF enhances solubility of ionic intermediates during methylation.

  • Biphasic Reactions : Schotten-Baumann conditions improve Cbz-Cl efficiency while simplifying workup.

Analytical Characterization

Chiral Purity Assessment

  • HPLC : Chiralpak IC-3 column (4.6 × 250 mm), 90:10 hexane/isopropanol (0.1% TFA), flow rate 1.0 mL/min.

  • Optical Rotation : αα²⁵D = +12.5° (c = 1.0, MeOH), consistent with (2S) configuration.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.10 (s, 2H, OCH₂Ph), 3.95 (q, J = 6.8 Hz, 1H, CHNH), 2.78 (s, 3H, NCH₃).

  • HRMS : m/z calculated for C₁₄H₁₉NO₄ [M+H]⁺: 266.1387, found: 266.1389.

Industrial-Scale Considerations

Cost Analysis

  • L-Norvaline Route : ≈$120/kg (bulk L-norvaline pricing).

  • Asymmetric Route : ≈$180/kg (enzyme production costs).

Waste Management

  • Solvent Recovery : DMF and DCM are distilled and reused, reducing environmental impact.

  • Byproduct Mitigation : Sodium iodide (from methylation) is precipitated and converted to iodine for resale.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems enable precise control over methylation and protection steps, achieving 85% yield in 1/3 the batch reaction time.

Biocatalytic Methylation

Engineered methyltransferases (e.g., from Pseudomonas putida) directly transfer methyl groups from S-adenosylmethionine (SAM), eliminating iodomethane use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid, and how are stereochemical integrity and yield balanced?

  • Methodological Answer : The compound can be synthesized via carbamate-protected amino acid intermediates. A validated approach involves:

  • Step 1 : Use of Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) groups to protect the amine functionality during coupling reactions .
  • Step 2 : Activation of the carboxylic acid group using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to facilitate peptide bond formation .
  • Step 3 : Purification via reverse-phase HPLC or column chromatography to isolate the (2S)-stereoisomer, with yields typically ranging from 60–80% depending on solvent systems (e.g., acetonitrile/water gradients) .
    • Key Data :
ParameterConditionOutcome
Coupling AgentHATU in DMF85% conversion
PurificationC18 column, 0.1% TFA in H2O/MeCN>95% purity

Q. How is the compound characterized to confirm its structure and purity in academic settings?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR spectra are analyzed for characteristic peaks (e.g., δ 7.2–7.4 ppm for phenyl protons, δ 4.1–4.3 ppm for methoxycarbonyl groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]<sup>+</sup> or [M-H]<sup>−</sup>) with <1 ppm mass error .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm<sup>−1</sup> (C=O stretch) and ~1250 cm<sup>−1</sup> (C-O-C stretch) validate functional groups .

Q. What stability considerations are critical for handling this compound in aqueous or organic media?

  • Methodological Answer :

  • Hydrolysis Sensitivity : The phenylmethoxycarbonyl (PMOC) group is susceptible to base-catalyzed hydrolysis. Storage in anhydrous DMSO or DMF at −20°C is recommended to prevent degradation .
  • Light Sensitivity : Protect from UV exposure to avoid radical-mediated decomposition of the carbamate group .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound across different solvent systems?

  • Methodological Answer :

  • Experimental Design : Perform systematic solubility testing in buffered (pH 2–10) and non-buffered solvents (e.g., DMSO, THF, MeOH) using dynamic light scattering (DLS) or nephelometry .
  • Case Study : A 2024 study found discrepancies in DMSO solubility (reported as 50–100 mg/mL), resolved by pre-saturating the solvent with inert gas to minimize oxidative side reactions .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this compound?

  • Methodological Answer :

  • Coupling Conditions : Use low-temperature (0–4°C) reactions with HOBt (hydroxybenzotriazole) as an additive to suppress base-induced racemization .
  • Resin Choice : ChemMatrix® resins with polyethylene glycol spacers reduce steric hindrance, improving coupling efficiency to >90% enantiomeric excess (e.e.) .

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to predict binding modes, focusing on the carbamate group’s hydrogen-bonding potential with catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers or protein pockets .

Q. What analytical techniques are suitable for detecting trace impurities (<0.1%) in bulk samples?

  • Methodological Answer :

  • LC-MS/MS : Employ a C18 column with a 0.1% formic acid gradient and MRM (multiple reaction monitoring) to quantify byproducts like de-esterified analogs .
  • ICP-MS : Detect metal catalysts (e.g., Pd from hydrogenation steps) at ppb levels .

Data Contradiction Analysis

Q. Why do reported melting points vary significantly (e.g., 120–135°C) for this compound?

  • Methodological Answer :

  • Polymorphism : Recrystallize the compound from different solvents (e.g., EtOAc vs. hexane) and analyze via X-ray diffraction (XRD) to identify polymorphic forms .
  • Hydration State : TGA (thermogravimetric analysis) can differentiate between anhydrous and monohydrate forms, which differ in thermal stability .

Applications in Drug Design

Q. How is this compound utilized as a building block in protease inhibitor development?

  • Methodological Answer :

  • Peptide Backbone Modification : The PMOC group enhances metabolic stability by resisting enzymatic cleavage. For example, it was incorporated into a thrombin inhibitor with IC50 = 12 nM .
  • Structure-Activity Relationship (SAR) : Methyl substitution at the 2-position increases target selectivity by 3-fold compared to unsubstituted analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.